(S)-1-Boc-3-シアノピロリジン

概要

説明

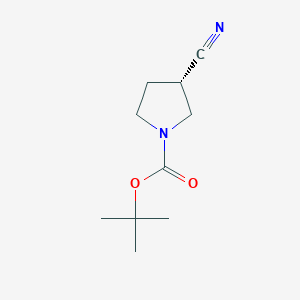

(S)-1-Boc-3-cyanopyrrolidine is a chiral pyrrolidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a cyano group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its utility as an intermediate in the synthesis of various biologically active molecules.

科学的研究の応用

(S)-1-Boc-3-cyanopyrrolidine is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of enzyme inhibitors and receptor modulators.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and advanced materials.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-cyanopyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-cyanopyrrolidine.

Protection: The amino group of (S)-3-cyanopyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield (S)-1-Boc-3-cyanopyrrolidine.

Industrial Production Methods: In an industrial setting, the synthesis of (S)-1-Boc-3-cyanopyrrolidine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: (S)-1-Boc-3-cyanopyrrolidine can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be obtained.

Reduction Products: (S)-1-Boc-3-aminopyrrolidine.

Hydrolysis Products: (S)-3-cyanopyrrolidine.

作用機序

The mechanism of action of (S)-1-Boc-3-cyanopyrrolidine is primarily related to its role as an intermediate in chemical reactions. It does not exert a direct biological effect but facilitates the synthesis of compounds that may interact with specific molecular targets and pathways. For example, derivatives of (S)-1-Boc-3-cyanopyrrolidine may act on enzymes or receptors involved in various biological processes.

類似化合物との比較

®-1-Boc-3-cyanopyrrolidine: The enantiomer of (S)-1-Boc-3-cyanopyrrolidine.

1-Boc-3-aminopyrrolidine: A reduction product of (S)-1-Boc-3-cyanopyrrolidine.

1-Boc-3-hydroxypyrrolidine: A hydroxylated derivative.

Uniqueness: (S)-1-Boc-3-cyanopyrrolidine is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and the preparation of chiral compounds.

生物活性

(S)-1-Boc-3-cyanopyrrolidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of (S)-1-Boc-3-cyanopyrrolidine, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

(S)-1-Boc-3-cyanopyrrolidine is a derivative of pyrrolidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group at the 3-position. The synthesis typically involves the protection of the amine group to enhance stability during chemical transformations. Various synthetic routes have been explored, including reactions with di-tert-butyl dicarbonate (Boc2O) in organic solvents like dichloromethane under basic conditions.

The biological activity of (S)-1-Boc-3-cyanopyrrolidine primarily stems from its role as an inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can penetrate the blood-brain barrier (BBB) and inhibit POP activity effectively in vivo, suggesting its potential for treating cognitive impairments associated with these conditions .

Inhibition of Prolyl Oligopeptidase (POP)

POP is a serine peptidase that plays a crucial role in the metabolism of neuropeptides and is associated with cognitive functions. Studies have demonstrated that (S)-1-Boc-3-cyanopyrrolidine and its derivatives exhibit significant inhibitory effects on POP. For instance, compounds structurally related to (S)-1-Boc-3-cyanopyrrolidine have been shown to prolong retention times in conditioned passive avoidance tests in rat models, indicating improved memory function .

Neuroprotective Effects

The neuroprotective properties of (S)-1-Boc-3-cyanopyrrolidine are supported by its ability to mitigate cognitive deficits induced by scopolamine and electroshock models in rats. These findings suggest that the compound may enhance synaptic plasticity and cognitive resilience, making it a candidate for further development in treating memory-related disorders .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of cyanopyrrolidine derivatives, including (S)-1-Boc-3-cyanopyrrolidine, in various preclinical models:

- Cognitive Enhancement : In a study evaluating the anti-amnesic effects of several cyanopyrrolidine-based compounds, it was found that specific derivatives significantly improved memory retention in scopolamine-induced amnesia models at doses of 1 and 2 mg/kg .

- Mechanistic Insights : Molecular modeling studies have indicated that these compounds bind to the catalytic site of POP, thereby inhibiting its activity. This interaction is crucial for their therapeutic potential against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Level | Mechanism | Notes |

|---|---|---|---|

| (S)-1-Boc-3-cyanopyrrolidine | High | POP Inhibition | Effective BBB penetration |

| BocTrpPrdN | Moderate | POP Inhibition | Similar structure; tested for memory |

| CbzMetPrdN | High | POP Inhibition | Effective in vivo; BBB penetrative |

特性

IUPAC Name |

tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373539 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-78-9 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-N-Boc-3-cyanopyrrolidine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35ETK6F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。